4-Methoxy-1,2-thiazinane 1,1-dioxide

Übersicht

Beschreibung

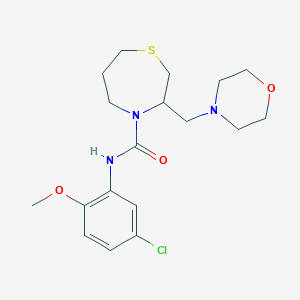

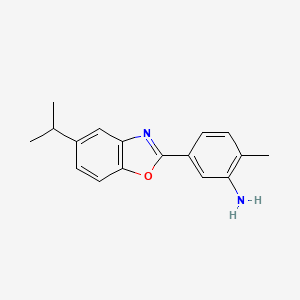

4-Methoxy-1,2-thiazinane 1,1-dioxide is a chemical compound with the molecular formula C5H11NO3S . It is a derivative of 1,2-thiazinane 1,1-dioxide, which is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1,2-thiazinane 1,1-dioxide is characterized by the presence of a thiazinane ring, which is a six-membered ring containing nitrogen and sulfur atoms . The molecular weight of this compound is 165.211 Da .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-1,2-thiazinane 1,1-dioxide are not detailed in the available resources, related compounds such as 1,2,4-thiadiazinane 1,1-dioxides have been synthesized via three-component SuFEx type reactions .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-1,2-thiazinane 1,1-dioxide:

Pharmaceutical Applications

4-Methoxy-1,2-thiazinane 1,1-dioxide: has shown potential in the development of novel pharmaceuticals. Its unique structure, containing both nitrogen and sulfur atoms, makes it a valuable scaffold for drug design. Research has indicated its potential as an anti-HIV agent due to its ability to inhibit viral replication . Additionally, derivatives of this compound have been explored for their analgesic and anti-inflammatory properties .

Antimicrobial Agents

This compound has been studied for its antimicrobial properties. The presence of the thiazinane ring enhances its ability to interact with bacterial cell walls, making it a promising candidate for the development of new antibiotics . Studies have shown that it can be effective against a range of bacterial strains, including those resistant to conventional antibiotics .

Agricultural Chemicals

In agriculture, 4-Methoxy-1,2-thiazinane 1,1-dioxide has been investigated for its potential as a pesticide. Its ability to disrupt the nervous system of pests makes it an effective insecticide . Additionally, its relatively low toxicity to non-target organisms makes it an attractive option for integrated pest management strategies .

Material Science

The unique chemical properties of 4-Methoxy-1,2-thiazinane 1,1-dioxide have also been explored in material science. It has been used as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties . These polymers have potential applications in various industries, including automotive and aerospace .

Catalysis

In the field of catalysis, 4-Methoxy-1,2-thiazinane 1,1-dioxide has been utilized as a ligand in the development of new catalytic systems. Its ability to coordinate with metal ions makes it useful in facilitating various chemical reactions, including hydrogenation and oxidation processes . This has significant implications for industrial chemistry and the production of fine chemicals .

Environmental Applications

Research has also focused on the environmental applications of this compound. It has been studied for its potential in the removal of heavy metals from wastewater due to its strong chelating properties . This makes it a valuable tool in environmental remediation efforts, particularly in areas affected by industrial pollution .

Biochemical Research

In biochemical research, 4-Methoxy-1,2-thiazinane 1,1-dioxide has been used as a probe to study enzyme mechanisms. Its ability to mimic natural substrates allows researchers to investigate the catalytic processes of various enzymes . This can lead to a better understanding of enzyme function and the development of enzyme inhibitors for therapeutic use .

Synthetic Chemistry

Finally, 4-Methoxy-1,2-thiazinane 1,1-dioxide is valuable in synthetic chemistry as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a versatile building block for the construction of diverse chemical entities . This has broad implications for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-Methoxy-1,2-thiazinane 1,1-dioxide are currently unknown. The compound belongs to the class of thiazinanes, which are known to interact with a variety of biological targets . .

Mode of Action

Thiazinanes and their derivatives have been shown to have a variety of biological activities, including anti-HIV activity . .

Biochemical Pathways

Given the diverse biological activities of thiazinanes, it is likely that multiple pathways could be affected

Result of Action

As a member of the thiazinane class, it may share some of the biological activities observed in other thiazinanes, such as anti-HIV activity . .

Eigenschaften

IUPAC Name |

4-methoxythiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLIXPDGKIFUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCS(=O)(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1,2-thiazinane 1,1-dioxide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid](/img/structure/B2697918.png)

![1-[2-(Methylsulfanyl)phenyl]propan-2-one](/img/structure/B2697921.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697922.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2697925.png)

![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2697929.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2697935.png)